ROCK inhibitor-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Er zeigt eine hohe Wirksamkeit mit IC50-Werten von 0,6 bzw. 1,1 Nanomolar für humanes ROCK-1 und ROCK-2 . ROCK-Inhibitoren sind eine Klasse von Verbindungen, die auf den Rho-Kinase-Signalweg abzielen, der eine entscheidende Rolle bei verschiedenen zellulären Prozessen spielt, darunter die Organisation des Aktin-Zytoskeletts, Zellhaftung, -motilität, -proliferation und -apoptose .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von ROCK-Inhibitor-2 umfasst mehrere Syntheseschritte. Eine gängige Methode beinhaltet die Verwendung von Azaindol als Ausgangsmaterial, das einer Reihe von Reaktionen wie Halogenierung, nukleophile Substitution und Cyclisierung unterzogen wird, um die endgültige Verbindung zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von ROCK-Inhibitor-2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz, Sicherheit und Umweltaspekte optimiert. Die Verwendung von Durchflussreaktoren und automatisierten Systemen trägt dazu bei, eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of ROCK inhibitor-2 involves several synthetic steps. One common method includes the use of azaindole as a starting material, which undergoes a series of reactions such as halogenation, nucleophilic substitution, and cyclization to form the final compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ROCK-Inhibitor-2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: In Gegenwart von Oxidationsmitteln kann die Verbindung oxidierte Derivate bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen können die funktionellen Gruppen auf dem Molekül modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Es werden Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, die die Eigenschaften der Verbindung verbessern .

Wissenschaftliche Forschungsanwendungen

ROCK-Inhibitor-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung verwendet, um den Rho-Kinase-Signalweg und seine Rolle in zellulären Prozessen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf Zellmigration, -proliferation und -apoptose.

Wirkmechanismus

ROCK-Inhibitor-2 entfaltet seine Wirkung durch kompetitive Bindung an die ATP-Bindungsstelle von ROCK1 und ROCK2 und hemmt dadurch deren Kinaseaktivität . Diese Hemmung stört die Phosphorylierung von nachgeschalteten Zielmolekülen, was zu veränderter Aktin-Zytoskelett-Dynamik, reduzierter Zellkontraktion und beeinträchtigter Zellmigration führt . Die Verbindung beeinflusst auch verschiedene Signalwege, darunter die ERK- und Akt-Signalwege, was zu ihren vielfältigen biologischen Wirkungen beiträgt .

Wirkmechanismus

ROCK inhibitor-2 exerts its effects by competitively binding to the ATP-binding site of ROCK1 and ROCK2, thereby inhibiting their kinase activity . This inhibition disrupts the phosphorylation of downstream targets, leading to altered actin cytoskeleton dynamics, reduced cell contraction, and impaired cell migration . The compound also affects various signaling pathways, including the ERK and Akt pathways, contributing to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Belumosudil: Ein selektiver ROCK2-Inhibitor mit Anwendungen bei der Behandlung fibrotischer Erkrankungen.

Einzigartigkeit

ROCK-Inhibitor-2 zeichnet sich durch seine hohe Selektivität und Wirksamkeit sowohl für ROCK1 als auch für ROCK2 aus. Seine einzigartige chemische Struktur ermöglicht spezifische Wechselwirkungen mit der ATP-Bindungsstelle, was es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen macht .

Eigenschaften

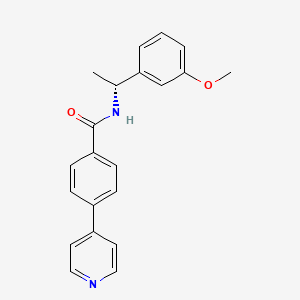

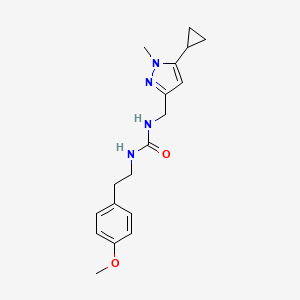

IUPAC Name |

N-[(1R)-1-(3-methoxyphenyl)ethyl]-4-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15(19-4-3-5-20(14-19)25-2)23-21(24)18-8-6-16(7-9-18)17-10-12-22-13-11-17/h3-15H,1-2H3,(H,23,24)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVSFZKYQCETAH-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2962681.png)

![tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate](/img/structure/B2962683.png)

![1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2962687.png)

![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2962688.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962691.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]propanamide](/img/structure/B2962695.png)